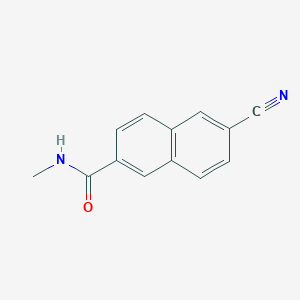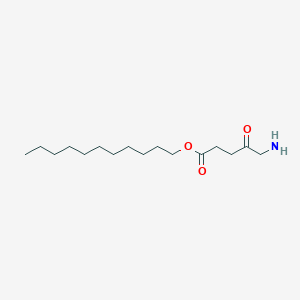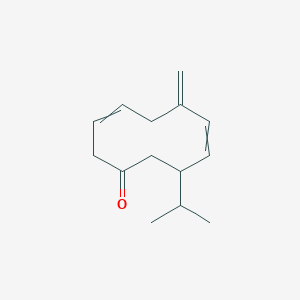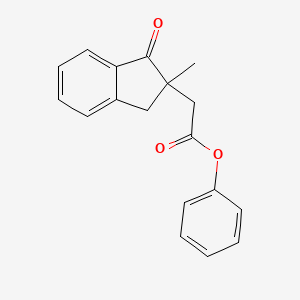
2-Naphthalenecarboxamide, 6-cyano-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-methyl- is a chemical compound with the molecular formula C14H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) and a carboxamide group (-CONH2)
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- typically involves the reaction of 2-naphthalenecarboxylic acid with a suitable amine, such as methylamine, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxamide, 6-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), leading to the formation of various substituted derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-Naphthalenecarboxamide, 6-cyano-N-methyl- can be compared with other similar compounds, such as:
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-: This compound has a methoxy group (-OCH3) instead of a methyl group (-CH3), which can influence its chemical reactivity and biological activity.
2-Naphthalenecarboxamide, 6-cyano-N-ethyl-: The presence of an ethyl group (-C2H5) instead of a methyl group can affect the compound’s solubility and interaction with biological targets.
2-Naphthalenecarboxamide, 6-cyano-N-phenyl-:
Properties
CAS No. |
653604-27-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-cyano-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H10N2O/c1-15-13(16)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,1H3,(H,15,16) |
InChI Key |
HFHRZQUNOHJAKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)

![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)

![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)

